RGD peptide (GRGDNP)
Description
Overview of Arg-Gly-Asp (RGD) Motif in Extracellular Matrix (ECM) Proteins
The Arg-Gly-Asp (RGD) sequence is a tripeptide motif that serves as a primary recognition site for a class of cell surface receptors called integrins. wikipedia.orgnih.gov This simple yet ubiquitous sequence is found in a variety of extracellular matrix proteins, which form the structural and biochemical support network for cells in tissues. wikipedia.orgresearchgate.net Key ECM proteins that feature the RGD motif include fibronectin, vitronectin, fibrinogen, and osteopontin. wikipedia.orgqyaobio.com The discovery of the RGD sequence in the early 1980s was a landmark achievement, revealing that the complex process of cell attachment to large proteins like fibronectin could be distilled down to this minimal recognition site. wikipedia.org This fundamental finding has since propelled extensive research into the roles of RGD-containing proteins in health and disease.
Significance of RGD Sequences in Cell Adhesion and Signaling
The interaction between the RGD motif in ECM proteins and integrin receptors on the cell surface is a cornerstone of cell adhesion. researchgate.netabcam.com This binding is not merely a passive tethering but an active process that triggers a cascade of intracellular signals. abcam.com These signaling pathways, including the PI3K/AKT and MAPK pathways, influence a wide array of cellular functions such as migration, proliferation, differentiation, and even survival. abcam.com The binding of RGD to integrins can lead to the recruitment of proteins like focal adhesion kinase (FAK) and Src family kinases, which further propagate signals from the extracellular environment to the cell's interior. abcam.com Consequently, the RGD-integrin interaction is pivotal in physiological processes like wound healing and tissue remodeling. abcam.com Short synthetic peptides containing the RGD sequence can mimic the adhesive properties of ECM proteins when immobilized on a surface, or they can act as competitive inhibitors when in solution, preventing cells from adhering to RGD-containing matrices. nih.govannualreviews.org
Specificity and Functional Importance of Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) Among RGD-Containing Peptides
While the core RGD tripeptide is essential for integrin binding, the amino acids flanking this motif play a crucial role in determining the specificity and affinity for different integrin subtypes. qyaobio.comacs.org The hexapeptide Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) is a notable example of how these flanking residues confer distinct biological activity. qyaobio.com Research has shown that GRGDNP exhibits a preferential binding to the α5β1 integrin. qyaobio.comnih.govfishersci.com This is in contrast to other linear RGD peptides, such as GRGDSP, which may interact more favorably with other integrins like αvβ3. jci.org
The specificity of GRGDNP for α5β1 has been demonstrated in various experimental settings. For instance, studies have shown that GRGDNP can competitively inhibit the binding of cells to fibronectin, a process primarily mediated by the α5β1 integrin. fishersci.commedchemexpress.com This selective interaction has functional consequences, as evidenced by research showing that GRGDNP can influence cellular processes such as the force production of cardiac muscle cells and the trafficking of aquaporin-2 in renal cells, with these effects being linked to α5β1 integrin engagement. nih.govresearchgate.net The asparagine (Asn) residue at the fourth position of the GRGDNP sequence is thought to be a key determinant of its increased affinity for α5β1 over αvβ3. jci.org This specificity makes GRGDNP a valuable tool for dissecting the specific roles of the α5β1 integrin in various biological phenomena. nih.govahajournals.org Furthermore, GRGDNP has been shown to induce apoptosis by directly activating caspase-3, a key enzyme in programmed cell death. medchemexpress.compeptidepharma.com
Table 1: Comparison of Select RGD-Containing Peptides
| Peptide Sequence | Primary Integrin Preference | Key Research Findings |
|---|---|---|
| Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) | α5β1 qyaobio.comnih.govfishersci.com | Inhibits cell attachment to fibronectin fishersci.com; Modulates cardiac muscle contraction nih.gov; Influences aquaporin-2 trafficking in renal cells researchgate.net; Can induce apoptosis via caspase-3 activation medchemexpress.compeptidepharma.com |
| Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) | αvβ3 jci.org | Competitively inhibits cell adhesion to vitronectin jci.org; Can also interact with α5β1 jci.org |
| Cyclic RGD Peptides (e.g., c(RGDfV)) | αvβ3 qyaobio.com | Exhibit higher stability and binding affinity compared to linear peptides qyaobio.com; Often show increased specificity for certain integrin subtypes wikipedia.orgacs.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAHAVYVGPRZJU-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Integrin Recognition and Binding by Gly Arg Gly Asp Asn Pro
Integrin Subtypes Recognizing GRGDNP and the RGD Motif
The RGD sequence is recognized by approximately half of the known integrin subtypes. qyaobio.com These RGD-binding integrins constitute a significant subfamily involved in a wide array of biological processes. nih.govmdpi.com The specificity of a particular RGD-containing peptide for different integrin subtypes is often influenced by the amino acid residues flanking the core RGD motif. qyaobio.comresearchgate.net
αvβ3 Integrin Interactions and Specificity
The αvβ3 integrin, also known as the vitronectin receptor, is one of the most well-characterized RGD-binding integrins. nih.gov It exhibits a degree of promiscuity, binding to various ECM proteins that contain the RGD sequence, such as vitronectin, fibronectin, osteopontin, and laminin. nih.govmdpi.com The interaction between RGD-containing peptides and αvβ3 is crucial for processes like angiogenesis, the formation of new blood vessels. nih.gov The binding of ligands to αvβ3 involves a binding pocket located at the interface of the αv and β3 subunits. researchgate.net The aspartic acid residue of the RGD motif coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β subunit, a critical interaction for ligand binding. rupress.orgresearchgate.net While GRGDNP can interact with αvβ3, the residues flanking the RGD motif can influence binding affinity and specificity compared to other RGD peptides. For instance, the linear heptapeptide (B1575542) GRGDSP shows enhanced binding to αvβ3 compared to the simple RGD tripeptide. qyaobio.com
αvβ5 Integrin Interactions and Specificity
Similar to αvβ3, the αvβ5 integrin is another member of the αv family that recognizes the RGD sequence. nih.govmdpi.com It is often found upregulated in various pathological conditions and plays a role in angiogenesis, though its mechanisms can differ from those of αvβ3. nih.gov For instance, while αvβ3 is associated with angiogenesis mediated by basic fibroblast growth factor (bFGF) or tumor necrosis factor-alpha (TNF-α), αvβ5 is required for angiogenesis driven by vascular endothelial growth factor (VEGF) or transforming growth factor-alpha (TGF-α). nih.gov The binding of RGD peptides to αvβ5 is also dependent on the flanking amino acid sequences, which contribute to its binding specificity. annualreviews.org
α5β1 Integrin Interactions and Specificity
The α5β1 integrin is a primary receptor for the ECM protein fibronectin, and its binding is RGD-dependent. rupress.orgnih.gov Unlike the more promiscuous αv integrins, α5β1 exhibits high selectivity for fibronectin. nih.govnih.gov This specificity is attributed not only to the RGD sequence in fibronectin but also to a "synergy" sequence, Pro-His-Ser-Arg-Asn (PHSRN), located in an adjacent domain of the fibronectin molecule. nih.govbiologists.com Research has shown that the GRGDNP peptide exhibits a preferential binding to α5β1 integrin, distinguishing it from other RGD-containing sequences. The interaction of GRGDNP with α5β1 can induce conformational changes in the integrin, leading to the activation of downstream signaling pathways. anaspec.com Crystal structures of the α5β1 ectodomain in complex with an RGD-containing peptide have revealed the atomic details of this interaction, showing the arginine residue of the RGD motif forming hydrogen bonds with residues in the α5 subunit, while the aspartate residue coordinates with the MIDAS magnesium ion in the β1 subunit. rupress.org
Other RGD-Recognizing Integrins (e.g., αvβ1, αvβ6, αvβ8, α8β1, αIIbβ3)
Beyond the well-studied αvβ3, αvβ5, and α5β1, several other integrins recognize the RGD motif. These include αvβ1, αvβ6, αvβ8, α8β1, and αIIbβ3. nih.govmdpi.commdpi.com Each of these integrins exhibits distinct ligand-binding profiles and is involved in various physiological and pathological processes.
αvβ1, αvβ6, and αvβ8: These are other members of the αv integrin family that bind to RGD-containing ligands. nih.govmdpi.commdpi.com αvβ6, for example, is primarily expressed on epithelial cells and is involved in tissue repair and inflammation. nih.gov αvβ8 is also functionally related to αvβ6 and acts as a potent activator of TGF-β1. mdpi.com
α8β1: This integrin is another RGD-binding receptor with specific expression patterns and functions. nih.govmdpi.com
αIIbβ3: This integrin, also known as glycoprotein (B1211001) IIb/IIIa, is found on platelets and plays a critical role in blood clotting by binding to fibrinogen in an RGD-dependent manner. wikipedia.orgnih.gov
The specificity of RGD-containing peptides for these different integrin subtypes is a subject of ongoing research, with the flanking sequences playing a crucial role in determining binding affinity and selectivity. annualreviews.org
Structural Basis of GRGDNP-Integrin Recognition
The binding of GRGDNP to integrins is a highly specific molecular event governed by the three-dimensional structure of both the peptide and the integrin's ligand-binding domain. The core RGD sequence serves as the primary recognition site, but the surrounding amino acids in the GRGDNP peptide contribute to the stability and specificity of the interaction.
Key Amino Acid Residues in GRGDNP for Binding
The Arg-Gly-Asp (RGD) tripeptide is the essential component of GRGDNP for integrin binding. nih.govbiologists.com The arginine and aspartate residues are particularly critical. The positively charged guanidinium (B1211019) group of arginine and the negatively charged carboxyl group of aspartate engage in key electrostatic interactions with the integrin binding pocket. rupress.org
The aspartate residue's carboxylate group directly coordinates with the divalent cation (typically Mg2+) located in the MIDAS motif of the integrin β-subunit. rupress.orgnih.govsemanticscholar.org This interaction is a hallmark of RGD-integrin binding. The arginine residue's side chain forms a salt bridge and hydrogen bonds with specific amino acid residues on the α-subunit, contributing significantly to the binding affinity and specificity. rupress.org The glycine (B1666218) residue provides conformational flexibility to the RGD loop, allowing it to adopt the optimal conformation for fitting into the binding cleft. nih.gov
The residues flanking the RGD motif in GRGDNP, namely Glycine at the N-terminus and Asparagine-Proline at the C-terminus, also influence the binding specificity. qyaobio.com These flanking residues can affect the conformation of the RGD loop and create additional contact points with the integrin surface, thereby modulating the affinity for different integrin subtypes. researchgate.netnih.gov For example, the presence of asparagine and proline C-terminal to the RGD sequence in GRGDNP is thought to contribute to its preferential binding to α5β1 integrin.
| Residue Position | Amino Acid | Role in Integrin Binding |
| 1 | Glycine (Gly) | N-terminal flanking residue, influences conformation. |
| 2 | Arginine (Arg) | Forms critical electrostatic interactions with the integrin α-subunit. rupress.org |
| 3 | Glycine (Gly) | Provides conformational flexibility to the RGD loop. nih.gov |
| 4 | Aspartic acid (Asp) | Carboxylate group coordinates with the MIDAS cation in the integrin β-subunit. rupress.orgnih.govsemanticscholar.org |
| 5 | Asparagine (Asn) | C-terminal flanking residue, contributes to specificity. |
| 6 | Proline (Pro) | C-terminal flanking residue, contributes to specificity. |
Role of Electrostatic Interactions and Hydrogen Bonding
The binding of Gly-Arg-Gly-Asp-Asn-Pro to integrins is a finely tuned process heavily reliant on a network of non-covalent interactions, primarily electrostatic forces and hydrogen bonds. The positively charged guanidinium group of the arginine (Arg) residue and the negatively charged carboxyl group of the aspartic acid (Asp) residue within the core Arg-Gly-Asp (RGD) motif are central to this interaction. researchgate.net
Conformational Dynamics and Flexibility of the RGD Loop
The three-dimensional structure of the RGD-containing loop is not static; rather, it exhibits considerable conformational dynamics and flexibility, which are critical for its recognition by various integrin subtypes. nih.gov Nuclear Magnetic Resonance (NMR) studies have revealed that while the side chains of the RGD motif can have well-defined conformations, the integrin-binding loop itself can undergo significant movement. nih.gov
This flexibility is not uniform throughout the loop. Increased mobility has been observed at the base of the RGD loop, suggesting a hinge-like motion that allows the loop to adapt its conformation to the specific binding site of an integrin. nih.gov This inherent plasticity is a key determinant of the peptide's ability to bind to multiple integrins, as the loop can adopt different conformations to fit into the slightly different binding pockets of various integrin heterodimers. wikipedia.orgnih.gov The concept of "induced fit," where the binding of the ligand induces a conformational change in the receptor and vice versa, is highly relevant to the GRGDNP-integrin interaction. nih.gov
Influence of Stereochemistry on Binding Specificity
The precise spatial arrangement of atoms, or stereochemistry, within the GRGDNP peptide and the integrin binding site is a crucial determinant of binding specificity. The specific amino acid sequence and its three-dimensional presentation dictate which integrin subtypes the peptide will preferentially bind to. jci.orgacs.org
Integrin Activation and Conformational Changes Induced by GRGDNP Binding
The binding of GRGDNP to an integrin is not a passive event; it actively triggers a cascade of conformational changes within the integrin receptor, leading to its activation. medchemexpress.commedchemexpress.com Integrins exist in different conformational states, and the binding of an agonist ligand like GRGDNP stabilizes an active conformation. jci.org
Cellular and Subcellular Processes Modulated by Gly Arg Gly Asp Asn Pro
Regulation of Cell Adhesion and Spreading
The Gly-Arg-Gly-Asp-Asn-Pro peptide plays a dual role in cell adhesion, capable of both inhibiting and promoting cell attachment depending on the context. In its soluble form, it acts as a competitive inhibitor, while when immobilized on a surface, it functions as an adhesion promoter.
Inhibition of Cell Attachment to Fibronectin and Vitronectin
When present in a soluble form, the Gly-Arg-Gly-Asp-Asn-Pro peptide can competitively block the binding of cells to extracellular matrix proteins that contain the RGD sequence. semanticscholar.org Research has shown that peptides containing the Arg-Gly-Asp sequence can inhibit the attachment-promoting effects of fibronectin and vitronectin. nih.govresearchgate.net Specifically, Gly-Arg-Gly-Asp-Asn-Pro has been identified as a superior inhibitor of cell attachment to fibronectin. watsonbio.com At a concentration of 1 mM, it can inhibit cell adhesion to fibronectin by 80-90%. watsonbio.com
Its effect on vitronectin is comparatively weaker. watsonbio.com Studies comparing various RGD-containing peptides have revealed that substitutions in the sequence can alter receptor preference. For instance, replacing the serine residue in a similar peptide (GRGDSP) with asparagine—as in the case of GRGDNP—results in a peptide with a higher preference for the fibronectin receptor and a reduced preference for the vitronectin receptor. nih.gov This suggests that different integrin receptors can recognize subtle differences in the conformation of the RGD tripeptide, allowing for the development of selective inhibitors. nih.gov
| Target Protein | Inhibitory Effect | Supporting Evidence |
|---|---|---|
| Fibronectin | Superior inhibitor; 80-90% inhibition at 1 mM. watsonbio.com | Demonstrates strong competitive binding to fibronectin receptors. nih.govwatsonbio.com |
| Vitronectin | Weak inhibitor. watsonbio.com | Shows decreased preference for the vitronectin receptor compared to fibronectin. nih.gov |
Promotion of Cell Adhesion on Functionalized Surfaces
In contrast to its inhibitory role in solution, immobilizing Gly-Arg-Gly-Asp-Asn-Pro or other RGD-containing peptides onto material surfaces is a widely used strategy to enhance cell adhesion. dss.go.thsemanticscholar.org This approach is foundational in tissue engineering and the development of advanced biomaterials, which aim to create surfaces that actively promote specific cellular interactions. dss.go.thgoogle.com
When peptides containing the RGD sequence are covalently attached to a substrate, they mimic the natural cell-binding domains of ECM proteins like fibronectin. dss.go.th This functionalization facilitates cell attachment, spreading, and the formation of focal adhesions, which are crucial for cell signaling, growth, and maintaining tissue integrity. dss.go.th For example, surfaces functionalized with RGD peptides have been shown to promote the adhesion and spreading of vascular smooth muscle cells and osteoblast-like cells. dss.go.thahajournals.org The synergy between RGD and other peptide sequences, such as Pro-His-Ser-Arg-Asn (PHSRN), can further enhance cell adhesion and migration on these engineered surfaces. semanticscholar.orgnih.govnorthwestern.edu
Modulation of Cell Migration and Invasion
The Gly-Arg-Gly-Asp-Asn-Pro peptide and related RGD sequences are significant modulators of cell migration, a process fundamental to development, wound healing, and disease progression. peptidepharma.comgoogle.com By interacting with integrins, these peptides can influence the dynamic processes of cell adhesion and de-adhesion required for cell movement. ahajournals.org
In studies using a "scratched-wound assay," the synthetic peptide Gly-Arg-Gly-Asp-Asn-Pro was shown to reduce shear stress-induced migration of human umbilical vein endothelial cells (HUVECs). ahajournals.org This inhibitory effect is mediated by blocking integrin receptors, specifically the α5β1 fibronectin receptor, which is crucial for mechanotransduction and directional cell movement. ahajournals.org Similarly, other RGD-containing peptides have demonstrated the ability to inhibit cell migration on fibronectin- and laminin-coated surfaces. nih.gov However, when conjugated to a scaffold, the same sequences can synergistically enhance cell migration, highlighting the context-dependent nature of their function. nih.gov
Induction of Apoptosis
A key finding in the study of RGD peptides, including Gly-Arg-Gly-Asp-Asn-Pro, is their ability to directly induce apoptosis, or programmed cell death. peptidepharma.comwatsonbio.com This pro-apoptotic activity can occur through mechanisms that are both dependent on and independent of integrin signaling.
Mechanism Involving Pro-caspase-3 Autoprocessing and Activation
Research has revealed that RGD-containing peptides can induce apoptosis directly, without the need for integrin-mediated signals or cell clustering. peptidepharma.comnih.gov These peptides are capable of entering cells and directly interacting with pro-caspase-3, a key executioner pro-enzyme in the apoptotic cascade. watsonbio.comnih.gov This interaction triggers conformational changes in the pro-caspase-3 molecule, leading to its autoprocessing and activation. peptidepharma.comnih.gov
The proposed mechanism suggests that the RGD motif on the peptide binds to a potential RGD-binding site (Aspartate-Aspartate-X) within the pro-caspase-3 structure, which is located near the cleavage site that separates the p17 and p12 subunits. nih.govnih.gov This binding event is thought to initiate the enzymatic activity of caspase-3, committing the cell to apoptosis. nih.gov The requirement for caspase-3 in this process was confirmed using MCF-7 breast carcinoma cells, which have a functional deletion of the caspase-3 gene and are resistant to RGD-mediated cell death. nih.gov
| Finding | Mechanism | Supporting Evidence |
|---|---|---|
| Direct Apoptosis Induction | RGD peptides enter cells and directly activate pro-caspase-3. nih.gov | Occurs without requirement for integrin-mediated cell clustering. peptidepharma.comnih.gov |
| Caspase-3 is Essential | MCF-7 cells (lacking caspase-3) are resistant to RGD-induced apoptosis. nih.gov | Confirms caspase-3 as a direct and necessary target. nih.gov |
| Pro-caspase-3 Autoprocessing | Binding of RGD peptide induces conformational changes promoting activation. nih.gov | The interaction stimulates the inherent enzymatic activity of pro-caspase-3. watsonbio.com |
Integrin-Independent Apoptotic Pathways
The ability of RGD peptides to directly activate pro-caspase-3 inside the cell demonstrates an apoptotic pathway that is independent of its classical role as an integrin ligand at the cell surface. peptidepharma.comnih.gov While RGD peptides are well-known inhibitors of integrin-ligand interactions, their pro-apoptotic effect is not solely a consequence of disrupting cell adhesion. peptidepharma.com Studies have explicitly shown that apoptosis is induced directly, separate from any signals that might arise from blocking integrin-mediated cell attachment. peptidepharma.comnih.gov This provides an alternative molecular explanation for the potent pro-apoptotic properties observed for RGD peptides in various biological models. nih.gov
Influence on Cell Proliferation and Differentiation
The Gly-Arg-Gly-Asp-Asn-Pro peptide plays a significant, though often context-dependent, role in modulating cell proliferation and differentiation. medchemexpress.comglpbio.com Its primary mechanism of action involves competitive inhibition of integrin binding to the extracellular matrix, which is a critical interaction for the regulation of cell cycle progression and developmental processes. medchemexpress.com
The effect of GRGDNP on cell proliferation can be inhibitory. By interfering with cell-matrix adhesion, the peptide can disrupt the necessary anchorage for cell growth and division, affecting the formation of cell protrusions and stress fibers. selleckchem.com In certain cell types, this disruption can lead to the induction of apoptosis, a form of programmed cell death. medchemexpress.comglpbio.com This apoptotic effect is thought to be mediated, at least in part, through the direct activation of caspase-3, a key executioner enzyme in the apoptotic cascade. medchemexpress.comselleckchem.com For example, studies have shown that the nonspecific RGD peptide GRGDNP can inhibit transforming growth factor-beta (TGF-β) induced proliferation.
The influence of GRGDNP on cellular differentiation is equally complex. Proper cell-matrix interactions are essential for providing the necessary cues to guide stem cell fate and tissue morphogenesis. By blocking these interactions, GRGDNP can inhibit the differentiation of certain cell types. An illustrative example is the inhibition of myelin-like membrane synthesis by oligodendrocytes when cultured in the presence of RGD-containing peptides. This indicates that the engagement of RGD-dependent receptors is a necessary step for the differentiation and specialized function of these cells.
The following table summarizes the observed effects of GRGDNP on cell proliferation and differentiation in different experimental contexts.
| Cellular Process | Cell Type/Model | Observed Effect of GRGDNP | Key Findings |
| Proliferation | MC3T3-E1 cells | Inhibition | Interferes with cell protrusion and stress fiber formation. selleckchem.com |
| Proliferation | Fibroblasts | Inhibition | Inhibited TGF-β induced proliferation by 23%. |
| Apoptosis | General | Induction | Can directly activate caspase-3. medchemexpress.comselleckchem.com |
| Differentiation | Oligodendrocytes | Inhibition | Inhibited the synthesis of myelin-specific components. |
Role in Signal Transduction Pathways
The binding of Gly-Arg-Gly-Asp-Asn-Pro to integrins initiates a complex series of intracellular signaling events that are central to its biological effects. medchemexpress.comnih.gov These pathways govern a wide array of cellular functions, from the organization of the cytoskeleton to gene expression. The peptide has been noted to have a preferential binding affinity for α5β1 integrin. medchemexpress.com
Upon engagement of an integrin receptor by GRGDNP, a conformational change in the receptor leads to its clustering on the cell surface and the recruitment of a large complex of signaling and adaptor proteins, forming what is known as a focal adhesion. nih.gov This event triggers the activation of several key intracellular signaling cascades.
A primary event is the activation of Focal Adhesion Kinase (FAK) and Src family kinases . nih.gov The autophosphorylation of FAK upon integrin clustering creates docking sites for Src, leading to the formation of a FAK-Src dual kinase complex. nih.govumich.educreativebiolabs.net This complex is a critical signaling hub that phosphorylates a multitude of downstream targets. umich.educreativebiolabs.net
The activation of the FAK-Src complex can lead to the initiation of the Mitogen-Activated Protein Kinase (MAPK) pathway, often through the recruitment of the adaptor protein Grb2. umich.edunih.gov The MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a central regulator of cell proliferation and gene expression. nih.govnih.gov
Simultaneously, integrin engagement can activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway . nih.govcellsignal.com PI3K is recruited to focal adhesions, where it generates the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the recruitment and activation of the serine/threonine kinase Akt, a crucial mediator of cell survival, growth, and metabolism. cellsignal.com For instance, in human umbilical vein endothelial cells (HUVECs), the application of the α5β1 integrin-inhibitory peptide GRGDNP has been shown to inhibit stretch-induced IκB kinase (IKK) activation, a process dependent on a PI3K-PLC-γ-PKC signaling cascade.
The table below outlines the key signaling molecules and pathways activated downstream of integrin engagement by RGD peptides.
| Signaling Molecule/Pathway | Role in Integrin Signaling | Downstream Effects |
| Focal Adhesion Kinase (FAK) | A non-receptor tyrosine kinase recruited to focal adhesions upon integrin ligation. It becomes autophosphorylated. nih.govumich.educreativebiolabs.net | Recruits and activates Src; phosphorylates other focal adhesion proteins. umich.educreativebiolabs.net |
| Src Family Kinases | A family of non-receptor tyrosine kinases that form a complex with FAK. nih.govumich.educreativebiolabs.net | Phosphorylates a wide range of substrates, amplifying the signal. umich.educreativebiolabs.net |
| Mitogen-Activated Protein Kinase (MAPK) | A key signaling cascade activated by the FAK-Src complex, often via Grb2 and Ras. umich.edunih.gov | Regulates transcription factors involved in cell proliferation, differentiation, and migration. nih.govnih.gov |
| Phosphoinositide 3-Kinase (PI3K)/Akt | A pathway activated by integrin engagement that plays a central role in cell survival and growth. nih.govcellsignal.com | Promotes cell survival by inhibiting pro-apoptotic factors and regulates cell metabolism. cellsignal.com |
Integrin signaling is not an isolated process; it is intricately connected with the signaling pathways initiated by growth factor receptors (GFRs). nih.govliverpool.ac.ukgoogle.com This crosstalk is fundamental for a coordinated cellular response to the extracellular environment and is crucial for processes like cell growth, migration, and invasion. nih.gov
One of the primary modes of interaction is the synergistic activation of common downstream signaling pathways. Both integrins and GFRs can activate the MAPK and PI3K/Akt pathways. nih.gov The simultaneous engagement of both receptor types can result in a more robust and sustained activation of these cascades than either stimulus could achieve alone.
Furthermore, integrins can directly associate with GFRs, modulating their activity. nih.gov For instance, integrin ligation can be a prerequisite for certain growth factor-induced biological processes. nih.gov This can occur through the formation of integrin/GFR complexes, which can regulate the propagation of downstream signals. nih.govliverpool.ac.uk The binding of GRGDNP to integrins can interfere with this synergistic signaling. For example, the direct binding of integrin αvβ3 to Fibroblast Growth Factor 1 (FGF1) has been shown to be important for FGF1 signaling, and disrupting such interactions can reduce the ability of the growth factor to induce cell proliferation and migration. nih.gov
Integrin signaling also intersects with pathways regulated by the Rho family of small GTPases (RhoA, Rac1, Cdc42). These proteins are master regulators of the actin cytoskeleton and are essential for the formation of focal adhesions and the control of cell shape and motility. The activation of these GTPases is a key event that links integrin engagement to the dynamic reorganization of the cytoskeleton.
Gly Arg Gly Asp Asn Pro in Disease Pathogenesis and Therapeutic Strategies
Cancer Biology and Angiogenesis
The RGD sequence is a fundamental recognition site for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. In the context of cancer, the dysregulation of integrin expression and function is a hallmark of tumor progression, invasion, and the formation of new blood vessels (angiogenesis). frontiersin.orgnih.gov
Overexpression of Integrin Receptors in Tumor Cells and Neovasculature
A substantial body of research indicates that certain integrins, particularly αvβ3 and αvβ5, are overexpressed on the surface of various tumor cells and the endothelial cells of newly forming blood vessels (neovasculature). nih.govtandfonline.comfrontiersin.org These integrins play a critical role in tumor growth, survival, and metastasis. frontiersin.orgnih.gov For instance, integrin α5β1 is often upregulated in breast, lung, and colon cancers, contributing to cell migration and invasion. nih.gov Similarly, αvβ3 and αvβ5 are highly expressed in the vasculature of growing tumors, making them attractive targets for anti-cancer therapies. nih.govtandfonline.com The expression levels of these integrins can vary between different cancer types and even between primary and metastatic lesions. frontiersin.org
Table 1: Integrin Overexpression in Various Cancers
| Integrin | Associated Cancer Types | Role in Cancer Progression |
| αvβ3 | Glioblastoma, Melanoma, Breast Cancer | Angiogenesis, Tumor Growth, Metastasis nih.govmdpi.com |
| αvβ5 | Glioblastoma, Colorectal Cancer | Angiogenesis, Unfavorable Prognosis nih.govfrontiersin.org |
| α5β1 | Breast, Lung, Colon Cancers | Cell Adhesion, Migration, Invasion nih.gov |
| αvβ6 | Pancreatic Cancer | Unfavorable Prognostic Marker frontiersin.org |
| α6β4 | Pancreatic Cancer | Drug Resistance, Pro-angiogenesis frontiersin.orgmdpi.com |
| αIIbβ3 | - | Platelet Aggregation, Metastasis nih.gov |
Inhibition of Tumor Growth and Metastasis
The Gly-Arg-Gly-Asp-Asn-Pro peptide, by mimicking the natural ligands of integrins, can competitively inhibit the binding of these receptors to the extracellular matrix. This interference can disrupt crucial cellular processes required for tumor progression. Research has demonstrated that RGD-containing peptides can inhibit the adhesion and migration of tumor cells, thereby hampering their invasive potential. mdpi.com For example, a modified RGD peptide was shown to markedly inhibit the adhesion of melanoma cells to extracellular matrix proteins and prevent their invasion. mdpi.com
Furthermore, by targeting integrins on angiogenic endothelial cells, these peptides can effectively inhibit angiogenesis, cutting off the tumor's blood supply and thereby retarding its growth. mdpi.comnih.gov Studies have shown that the inhibition of αv-integrins by a cyclic RGD peptide led to a significant reduction in functional vessel density, tumor growth, and metastasis in vivo. mdpi.com The peptide Gly-Arg-Gly-Asp-Ser (GRGDS) has also been shown to cause a marked, reversible inhibition of angiogenesis in laboratory models. nih.gov
Therapeutic Applications as an Anti-cancer Agent
The targeted nature of RGD peptides has led to their exploration in various anti-cancer therapeutic strategies, aiming to increase the efficacy of treatments while minimizing side effects on healthy tissues. nih.govmdpi.com
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis (programmed cell death) in cancer cells. spandidos-publications.comoaepublish.com However, some tumor cells are resistant to TRAIL. genscript.com To overcome this, researchers have created fusion proteins by linking RGD peptides to TRAIL. spandidos-publications.comresearchgate.net These RGD-TRAIL fusion proteins can specifically target tumor cells that overexpress integrins, thereby increasing the local concentration of TRAIL and enhancing its anti-tumor activity. spandidos-publications.com Studies have shown that RGD-TRAIL can inhibit the proliferation of multiple tumor cell lines and induce apoptosis more potently than TRAIL alone. spandidos-publications.comresearchgate.net
RGD peptides are extensively used as targeting ligands to deliver anti-cancer drugs, imaging agents, and nanoparticles directly to tumors. nih.govresearchgate.netmdpi.com By conjugating these therapeutic or diagnostic agents to RGD peptides, they can be selectively delivered to tumor cells and the tumor neovasculature that overexpress integrin receptors. nih.govnih.gov This targeted approach enhances the accumulation of the drug at the tumor site, increasing its therapeutic effectiveness and reducing systemic toxicity. mdpi.comfrontiersin.org
Various nanocarriers, such as liposomes, polymeric micelles, and nanoparticles, have been functionalized with RGD peptides to improve drug delivery. tandfonline.commdpi.comfrontiersin.org For instance, RGD-modified liposomes carrying the drug apatinib (B926) have shown enhanced cellular uptake and greater inhibition of tumor growth in colorectal cancer models. dovepress.com Similarly, paclitaxel-loaded RGD nanoparticles have demonstrated improved targeting and efficacy in lung cancer treatment. mdpi.com These targeted systems often utilize receptor-mediated endocytosis to facilitate the entry of the drug into the cancer cells. nih.govfrontiersin.org
Table 2: Examples of RGD-Based Targeted Drug Delivery Systems
| Delivery System | Drug/Payload | Target Cancer | Key Findings |
| cRGD-Modified Liposomes | Apatinib | Colorectal Cancer | Enhanced cellular uptake, improved tumor growth inhibition. dovepress.com |
| RGD-Modified Nanoparticles | Paclitaxel | Lung Cancer | Improved targeting and efficacy, reduced systemic toxicity. mdpi.com |
| RGD-Modified Nanoparticles | Doxorubicin | Breast Cancer | Superior tumor inhibition, reduced side effects. mdpi.com |
| RGD-NPVs@MNPs | Doxorubicin | Drug-Resistant Breast Cancer | Dual targeting of cancer cells and tumor vasculature, effective chemo-photothermal therapy. thno.org |
| cRGDyK-Conjugated Polymeric Micelles | Paclitaxel | Metastatic Tumors | Facilitated intracellular delivery to integrin-overexpressing cells and neovasculature. tandfonline.com |
RGD-TRAIL Fusion Proteins
Cardiovascular Diseases and Thrombosis
The role of the Gly-Arg-Gly-Asp-Asn-Pro peptide and related RGD sequences extends to cardiovascular diseases, particularly in the context of thrombosis (blood clot formation). The integrin αIIbβ3, found on platelets, is a key receptor for fibrinogen, a protein essential for platelet aggregation and clot formation. nih.gov RGD-containing peptides can block this interaction, thereby inhibiting platelet aggregation. nih.govnih.gov
While this anti-platelet activity has potential therapeutic applications, studies have shown that inhibiting collagen-mediated platelet aggregation alone may not be sufficient to prevent thrombosis in certain settings. nih.govahajournals.org For example, in a baboon model of thrombosis, a specific inhibitor of collagen-induced platelet aggregation did not prevent the formation of a thrombus on a collagen-coated graft, whereas a fibrinogen receptor antagonist completely prevented platelet deposition. ahajournals.org
Research has also explored the effects of RGD peptides on cardiac muscle function. One study found that the peptide Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) could depress the contractile force of mouse papillary muscle bundles, suggesting that integrins can influence cardiac contractility. nih.gov
Inhibition of Fibrinogen and von Willebrand Factor Binding to Platelets
The peptide Gly-Arg-Gly-Asp-Asn-Pro has been identified as an inhibitor of the binding of several key adhesive proteins to platelets, including fibrinogen and von Willebrand factor (vWF). watsonbio.com This inhibitory action is attributed to the RGD sequence within the peptide, which competes with the RGD motifs present in fibrinogen and vWF for their binding sites on platelet surface integrins, primarily the GPIIb-IIIa receptor.
Studies on analogous RGD-containing peptides, such as Gly-Arg-Gly-Asp-Ser-Pro, have shown that they effectively inhibit fibrinogen binding to platelets that have been stimulated by agonists like ADP and thrombin. nih.gov This inhibition occurs in a dose-dependent manner and has been observed to exceed 90% at high peptide concentrations. nih.gov Notably, the inhibitory effect on the binding of fibrinogen and von Willebrand factor was found to be of an identical extent, highlighting a common mechanism of interaction with stimulated platelets. nih.gov The action of the peptide appears to be a direct interference with the ligand-receptor interaction. nih.gov
| Peptide | Target Ligand | Effect | Reference |
|---|---|---|---|
| Gly-Arg-Gly-Asp-Asn-Pro | Fibrinogen | Inhibits binding to platelets | watsonbio.com |
| Gly-Arg-Gly-Asp-Asn-Pro | von Willebrand Factor | Inhibits binding to platelets | watsonbio.com |
| Gly-Arg-Gly-Asp-Ser-Pro (Analog) | Fibrinogen | Inhibits binding to ADP and thrombin-stimulated platelets | nih.gov |
| Gly-Arg-Gly-Asp-Ser-Pro (Analog) | von Willebrand Factor | Inhibition to an identical extent as fibrinogen | nih.gov |
Implications in Platelet Aggregation
The binding of fibrinogen and von Willebrand factor to the GPIIb-IIIa receptor on adjacent platelets is the final common pathway for platelet aggregation. By blocking these binding sites, Gly-Arg-Gly-Asp-Asn-Pro and similar RGD peptides effectively prevent platelets from linking together, thereby inhibiting the formation of a platelet thrombus. Research on the analog peptide Gly-Arg-Gly-Asp-Ser-Pro demonstrated that in the same concentration range where it inhibited fibrinogen binding, it also inhibited platelet aggregation. nih.gov This establishes a direct mechanistic link between the inhibition of adhesive protein binding and the anti-aggregatory effect.
Renal Pathologies, including Acute Renal Failure
The peptide Gly-Arg-Gly-Asp-Asn-Pro has been investigated for its role in the pathogenesis of acute renal failure (ARF). nih.govnih.gov In conditions like ischemic ARF, oxidant stress can cause renal tubular epithelial cells to reorient their integrin receptors from the normal basal side to the apical (lumen-facing) surface. nih.gov This ectopic expression of integrins enhances the adhesion of these cells to one another and to debris within the renal tubules, leading to obstruction, which is a key event in the development of ARF. nih.govpnas.org
In vitro studies have shown that stressed renal tubular epithelial cells have a greater ability to bind to surfaces coated with extracellular matrix proteins. nih.govpnas.org The addition of Gly-Arg-Gly-Asp-Asn-Pro was found to inhibit this enhanced adhesion, suggesting that it blocks the ectopically expressed RGD-recognizing integrins. nih.govpnas.org
These findings were corroborated by in vivo experiments in a rat model of ischemic ARF. nih.gov Following an ischemic insult, rats typically exhibit a significant increase in the pressure within the proximal tubules, a sign of obstruction. nih.govpnas.org However, when Gly-Arg-Gly-Asp-Asn-Pro was infused into the renal artery during the reperfusion period, this increase in pressure was virtually abolished. nih.govpnas.org These results strongly support the hypothesis that RGD-recognizing integrins are pivotal in the pathogenesis of tubular obstruction in ischemic ARF and that their blockade by peptides like Gly-Arg-Gly-Asp-Asn-Pro can have a protective effect. nih.gov
| Experimental Model | Observation | Effect of Gly-Arg-Gly-Asp-Asn-Pro | Reference |
|---|---|---|---|
| In Vitro (Stressed renal tubular epithelial cells) | Enhanced cell adhesion to laminin-coated surfaces | Inhibited the augmented cell adhesion | nih.govpnas.org |
| In Vivo (Rat model of ischemic ARF) | Two-fold increase in proximal tubular pressure post-ischemia | Virtually abolished the increase in proximal tubular pressure | nih.govpnas.org |
Reproductive Biology and Fertilization
The Arg-Gly-Asp (RGD) recognition system also plays a role in mammalian fertilization, specifically in the crucial steps of sperm-egg adhesion and penetration. oup.com Research has demonstrated that oocytes express integrins on their surface, which can act as receptors for sperm proteins. oup.comscirp.orgoup.com The interaction between sperm and the oolemma (the egg's plasma membrane) is a key recognition event.
Studies using RGD-containing peptides in both heterologous (human sperm, hamster eggs) and homologous (hamster sperm, hamster eggs) fertilization systems have shown that these peptides can significantly interfere with the fertilization process. oup.com For example, the peptide Gly-Arg-Gly-Asp-Thr-Pro (a close analog to GRGDNP) caused a significant decrease in the number of sperm adhering to the oolemma and could completely inhibit fertilization at sufficient concentrations. oup.com This inhibitory effect is concentration-dependent and specific, as small changes to the amino acid sequence impair the peptide's effectiveness. oup.com These findings indicate that an RGD-dependent recognition mechanism is involved in sperm-oolemmal adhesion and subsequent egg penetration. oup.com
Biomedical Applications and Materials Science with Gly Arg Gly Asp Asn Pro
Functionalization of Biomaterials for Tissue Engineering and Regenerative Medicine
The functionalization of biomaterials with bioactive molecules like GRGDNP is a key strategy in tissue engineering to create scaffolds that actively promote tissue regeneration. evitachem.combiosynth.com By mimicking the natural extracellular matrix (ECM), these functionalized materials can enhance cellular interactions and guide tissue development. biosynth.com
Enhancement of Cell Adhesion and Osteointegration on Implant Surfaces
The success of biomedical implants is heavily reliant on their ability to integrate with surrounding host tissue, a process known as osteointegration for bone implants. The GRGDNP peptide has been shown to enhance cell adhesion to various biomaterial surfaces. The core RGD sequence within GRGDNP is a primary recognition site for integrins, a family of cell surface receptors that mediate cell-matrix adhesion. qyaobio.com
Research has demonstrated that peptides containing the RGD motif can promote the attachment of anchorage-dependent cells, which is a critical step for subsequent cell proliferation, differentiation, and tissue formation. The GRGDNP sequence, in particular, has been noted for its preferential binding to the α5β1 integrin. qyaobio.com This specificity is significant as different integrin subtypes are involved in distinct cellular processes. By modifying implant surfaces with GRGDNP, it is possible to encourage specific cell types, such as osteoblasts, to adhere and proliferate, thereby promoting better integration of the implant with the bone.
Studies have shown that the presence of flanking amino acids, as in GRGDNP, can influence the binding affinity and selectivity for different integrins compared to the simple RGD tripeptide. qyaobio.com This enhanced specificity can be advantageous in designing biomaterials that elicit a more controlled and desired cellular response.
Design of Scaffolds for Cell Culture and Tissue Regeneration
In the field of tissue regeneration, scaffolds provide a temporary, three-dimensional framework that supports cell growth and tissue development. researchgate.net The incorporation of GRGDNP into these scaffolds serves to make them more biologically active. evitachem.com When GRGDNP is conjugated to a scaffold material, it presents a recognizable signal to cells, encouraging them to attach, migrate, and proliferate within the scaffold structure. researchgate.netnih.gov
For instance, a novel scaffold was designed by conjugating fibronectin-derived peptides, including a sequence similar to GRGDNP, to a collagen-like polypeptide. researchgate.net This resulted in a material that synergistically enhanced cell migration, a crucial process in tissue repair. researchgate.netnih.gov The study highlighted that the RGD-containing sequence played a definitive role in this process. researchgate.netnih.gov Such bioactive scaffolds are instrumental in creating environments that are conducive to the regeneration of various tissues. nih.gov
The use of GRGDNP and related peptides in scaffolds can lead to enhanced cell adhesion and stratification, which are important for creating complex, layered tissue structures. nih.gov This approach holds promise for the development of more effective scaffolds for a wide range of tissue engineering applications. researchgate.net
Control of Extracellular Matrix Mineralization
Extracellular matrix (ECM) mineralization is a critical process in the formation of hard tissues like bone. The composition and structure of the ECM play a direct role in regulating the deposition of minerals. While the direct role of Gly-Arg-Gly-Asp-Asn-Pro in controlling ECM mineralization is an area of ongoing research, the foundational RGD sequence is known to be present in several ECM proteins involved in biomineralization, such as bone sialoprotein and osteopontin. nih.gov
These proteins help to mediate the interaction between cells and the mineralized matrix. The adhesion of osteoblasts to the ECM via integrin-RGD interactions can trigger signaling pathways that influence the expression of genes related to mineralization, including alkaline phosphatase and osteocalcin. nih.gov By functionalizing biomaterials with GRGDNP, it may be possible to influence osteoblast behavior and thereby guide the process of ECM mineralization, which is a key goal in bone tissue engineering. nih.gov
Diagnostic Imaging Agents
The specific binding of GRGDNP to certain integrins has been exploited for the development of targeted diagnostic imaging agents. thno.orgmdpi.com This is particularly relevant in oncology, where integrins like αvβ3 are often overexpressed on the surface of tumor cells and angiogenic blood vessels. thno.orgdovepress.com
Radiolabeled GRGDNP for Tumor Imaging (e.g., 99mTc, 18F)
By attaching a radioactive isotope to the GRGDNP peptide, it can be used as a tracer for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). thno.orgmdpi.com Radionuclides such as Technetium-99m (99mTc) for SPECT and Fluorine-18 (18F) for PET are commonly used for this purpose. nih.govmdpi.com
When the radiolabeled GRGDNP is introduced into the body, it preferentially accumulates at sites of high integrin expression, such as tumors. thno.orgmdpi.com The emitted radiation can then be detected by the imaging scanner, creating an image that highlights the location and extent of the tumor. thno.org
Several studies have demonstrated the feasibility of using radiolabeled RGD-based peptides for tumor imaging. nih.govnih.gov For example, 18F-labeled RGD peptides have been used in clinical trials and have shown the ability to visualize tumors. nih.gov Similarly, 99mTc-labeled RGD peptides have been developed and evaluated for SPECT imaging. dovepress.com The development of these radiotracers involves sophisticated radiolabeling strategies to ensure the stability and desired pharmacokinetic properties of the imaging agent. imrpress.com
Table 1: Radiolabeled RGD Analogs for Tumor Imaging
| Radiotracer | Isotope | Imaging Modality | Key Findings |
|---|---|---|---|
| 18F-Galacto-RGD | 18F | PET | First RGD PET tracer tested in humans; showed feasibility of imaging αvβ3 expression. nih.govnih.govimrpress.com |
| 18F-FPPRGD2 | 18F | PET | Dimeric RGD peptide with higher tumor uptake compared to monomeric versions. nih.govnih.gov |
| 99mTc-3PRGD2 | 99mTc | SPECT | Used for imaging bone metastases and has shown efficacy in diagnosing lung cancer. mdpi.comdovepress.com |
| 18F-Alfatide II | 18F | PET | Demonstrated comparable or superior detection of bone metastases compared to 18F-FDG. dovepress.com |
Targeted Imaging of Integrin Expression in vivo
The ability to non-invasively image integrin expression in vivo provides valuable information for cancer diagnosis, staging, and monitoring treatment response. thno.orgfrontiersin.org RGD-based imaging agents, including those based on the GRGDNP sequence, allow for the specific visualization of tissues with upregulated integrin αvβ3 expression. mdpi.comnih.govnih.gov
Studies using animal models have shown that RGD-based probes can successfully target and visualize tumors. nih.govnih.gov For example, a near-infrared fluorescent dye conjugated to an RGD peptide was used to image glioblastoma xenografts in mice, demonstrating the specificity of the peptide for integrin-expressing tumor cells. nih.gov Furthermore, multimeric RGD peptides, which present multiple RGD sequences, have been developed to enhance binding affinity and tumor retention, potentially leading to improved imaging quality. mdpi.comnih.gov
This targeted imaging approach offers a more specific alternative to traditional imaging methods like 18F-FDG PET, which measures glucose metabolism and can be less specific for tumors. nih.govfrontiersin.org The information gained from integrin imaging can help in the selection of patients who are most likely to benefit from anti-integrin therapies and can be used to assess the effectiveness of such treatments at a molecular level. thno.org
Development of Peptide Mimetics and Analogs
The core arginine-glycine-aspartic acid (RGD) sequence is a fundamental recognition motif in cell adhesion processes, mediating the interaction between extracellular matrix proteins and cell surface integrins. The hexapeptide Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) is an optimized construct based on this motif, designed to enhance specificity for certain integrin subtypes. However, native peptides often face limitations in therapeutic applications due to poor stability and pharmacokinetics. mdpi.comnih.gov To overcome these challenges, significant research has focused on the development of peptidomimetics and analogs of GRGDNP. These modified molecules aim to retain or improve the biological activity of the parent peptide while exhibiting enhanced drug-like properties. nih.govfrontiersin.org
The rational design of peptidomimetics begins with a thorough understanding of the structure-activity relationship of the parent peptide. For GRGDNP, the central RGD sequence is crucial for integrin binding. Early research by Pierschbacher and Ruoslahti established that small synthetic peptides containing the RGD sequence could replicate the cell attachment activity of fibronectin. The amino acids flanking this core motif, Glycine (B1666218), Asparagine, and Proline in GRGDNP, play a significant role in determining the peptide's conformation and its binding specificity to different integrin receptors. nih.gov This hexapeptide shows preferential binding to α5β1 integrin.
The synthesis of GRGDNP-based peptidomimetics often employs solid-phase peptide synthesis (SPPS) with a fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) protocol. nih.gov This method allows for the systematic incorporation of modified or unnatural amino acids and other chemical moieties. nih.gov Rational design strategies focus on several key areas:
Conformational Constraint: Linear peptides like GRGDNP are flexible, which can lead to reduced binding affinity and susceptibility to enzymatic degradation. unc.eduupc.edu Cyclization is a common strategy to introduce conformational rigidity. This can be achieved by introducing disulfide bridges or by forming a lactam bridge between the side chains of amino acids. nih.govupc.edu Cyclic RGD peptides have been shown to exhibit enhanced stability and binding affinity. frontiersin.org
Backbone Modification: Altering the peptide backbone can improve stability against proteases. researchgate.net One approach is the incorporation of aza-amino acids, where the α-carbon is replaced by a nitrogen atom. researchgate.net For instance, substituting glycine with azaglycine in the RGD motif has been shown to enhance activity and selectivity. researchgate.net Other modifications include N-methylation of peptide bonds, which can prevent proteolysis and influence the peptide's conformation. nih.gov
Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with their D-enantiomers or other unnatural amino acids can confer resistance to enzymatic degradation. nih.govnih.gov However, such modifications must be carefully evaluated as they can sometimes alter the peptide's biological activity. unc.edu For example, replacing L-Asp with D-Asp in an RGD-containing peptide can render it inactive. nih.gov
Scaffold-Based Design: This approach involves replacing a portion of the peptide backbone with a non-peptidic scaffold that mimics the spatial arrangement of the key functional groups. chemrxiv.org Pyrimidodiazepine-based scaffolds, for example, have been designed to mimic secondary structures like β-turns, which are often present in receptor-bound peptide conformations. chemrxiv.org
| Strategy | Description | Example Modification | Reference |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid support. | Fmoc/tBu protocol for assembling the peptide chain. | nih.gov |
| Cyclization | Introducing a cyclic constraint to limit conformational flexibility. | Formation of a disulfide bridge or lactam bridge. | nih.govupc.edu |
| Backbone Modification | Altering the peptide backbone to increase proteolytic stability. | Incorporation of aza-amino acids or N-methylation. | nih.govresearchgate.net |
| Unnatural Amino Acid Incorporation | Substituting natural amino acids with non-natural variants. | Replacement of L-amino acids with D-amino acids. | nih.gov |
Structure-activity relationship (SAR) studies are crucial for optimizing the design of GRGDNP analogs to achieve higher efficacy and selectivity for specific integrin subtypes. These studies involve systematically modifying the peptide's structure and evaluating the impact on its biological activity.
Key findings from SAR studies on RGD-based peptides include:
The Role of Flanking Residues: The amino acids adjacent to the RGD motif significantly influence integrin binding specificity. For instance, substituting the asparagine (Asn) in the GRGDNP sequence can alter its preference for different integrin receptors. Replacing serine with asparagine in a related peptide increased its preference for the fibronectin receptor, while a threonine substitution favored the vitronectin receptor. nih.gov
Stereochemistry: The stereochemistry of the amino acids is critical. While replacing L-Arginine with D-Arginine in an RGD peptide had little effect on its activity, substituting Glycine with D-Alanine or L-Aspartic acid with D-Aspartic acid resulted in inactive peptides. nih.gov This highlights the precise conformational requirements for receptor binding.
Conformational Effects: The three-dimensional conformation of the peptide is a key determinant of its activity. The distance between the charged groups of Arginine and Aspartic acid is a critical factor. nih.gov Cyclization restricts the peptide's conformation, which can lead to a significant increase in both affinity and selectivity for a particular integrin. nih.govupc.edu For example, a cyclic RGD peptide was developed that was a much better inhibitor of cell attachment to vitronectin while being almost inactive for fibronectin interactions. nih.gov
Targeted Modifications for Selectivity: By understanding the structural basis of integrin-ligand interactions, it is possible to design modifications that favor binding to one integrin subtype over another. This is particularly important in cancer therapy, where different integrins are overexpressed on various tumor cells. nih.gov For example, the cyclic peptide Cilengitide (cyclo-[Arg-Gly-Asp-D-Phe-N-Me-Val]) is a selective inhibitor of αvβ3 and αvβ5 integrins. mdpi.com
| Modification | Effect on Activity/Selectivity | Reference |
|---|---|---|
| Substitution of flanking residues (e.g., Asn) | Alters integrin receptor preference (e.g., fibronectin vs. vitronectin receptor). | nih.gov |
| Replacement of L-Asp with D-Asp | Results in an inactive peptide. | nih.gov |
| Cyclization | Increases binding affinity and selectivity for specific integrins. | nih.govupc.edu |
| Introduction of a β-Ala spacer | Can modulate the distance between Arg and Asp, affecting anti-aggregative activity. | nih.gov |
A major hurdle for the therapeutic use of peptides is their poor pharmacokinetic profile, characterized by rapid degradation by proteases and fast clearance from the body. mdpi.comnih.gov Several strategies are employed to enhance the stability and prolong the half-life of GRGDNP and its analogs.
Terminal Modifications: Peptides are susceptible to degradation by exopeptidases. Capping the N-terminus with an acetyl group (acetylation) and the C-terminus with an amide group (amidation) can block these enzymes and increase the peptide's stability. researchgate.net
Incorporation of D-Amino Acids: The substitution of L-amino acids with their D-isomers makes the peptide resistant to proteolysis by enzymes that specifically recognize L-amino acids. unc.edunih.gov
PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation, thereby extending its circulation half-life. uliege.be
Lipidation: Attaching a lipid moiety to the peptide can enhance its binding to plasma proteins like albumin, which acts as a carrier and reduces clearance. researchgate.net
Backbone Modifications: As mentioned earlier, modifications like N-methylation and the use of peptidomimetic bonds (e.g., thioamides, retro-inverso bonds) can significantly increase resistance to proteolysis. nih.govrsc.org
Fusion to Larger Proteins: Genetically fusing the peptide to a larger, stable protein, such as an antibody fragment (Fc) or albumin, can dramatically increase its half-life by taking advantage of the recycling pathways of these large proteins. uliege.be Another approach is the use of XTEN, a recombinant polypeptide, which when fused to a peptide, can significantly extend its half-life. uliege.be
These strategies, often used in combination, are essential for transforming potent and selective GRGDNP-based peptidomimetics into viable therapeutic candidates with improved in vivo performance. mdpi.com
| Strategy | Mechanism of Action | Reference |
|---|---|---|
| Terminal Capping (Acetylation/Amidation) | Blocks degradation by exopeptidases. | researchgate.net |
| D-Amino Acid Substitution | Confers resistance to proteolytic enzymes. | nih.gov |
| PEGylation | Increases hydrodynamic size, reducing renal clearance and providing steric hindrance to proteases. | uliege.be |
| Retro-Inverso Modification | Reverses the direction of a peptide bond, making it unrecognizable to proteases. | rsc.org |
| Fusion to Albumin or Fc Fragments | Utilizes the long half-life and recycling mechanisms of these large proteins. | uliege.be |
Advanced Research Methodologies and Future Directions
In Vitro Experimental Models
In vitro studies have been instrumental in dissecting the molecular mechanisms through which Gly-Arg-Gly-Asp-Asn-Pro influences cellular functions. These controlled laboratory settings allow for precise measurements and detailed analysis of the peptide's effects on cells.
Cell Adhesion and Migration Assays
The ability of cells to adhere to the extracellular matrix and migrate is fundamental to numerous physiological and pathological processes. The Gly-Arg-Gly-Asp-Asn-Pro peptide has been extensively studied for its role in modulating these events.
Standard cell adhesion assays are employed to quantify the inhibitory effects of GRGDNP. In a typical setup, microplate wells are coated with an ECM protein, such as fibronectin. Cells, for instance, human fibroblasts or various cancer cell lines, are then seeded into these wells in the presence of varying concentrations of the peptide. After an incubation period, non-adherent cells are washed away, and the remaining attached cells are quantified, often using colorimetric assays. Research has shown that GRGDNP acts as a superior inhibitor of cell attachment to fibronectin but is a weak inhibitor of cell attachment to vitronectin. ahajournals.org Studies have demonstrated that at a concentration of 1 mM, GRGDNP can inhibit cell adhesion to fibronectin by 80-90%. ahajournals.org However, some studies suggest that for certain cell types like human fibroblasts, the inhibitory effect of RGD peptides on fibronectin adhesion may be temporary. nih.gov
Migration is often assessed using Transwell migration assays, also known as Boyden chamber assays. nih.govnih.govcorning.com In this system, a porous membrane separates two compartments. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The effect of GRGDNP on migration is determined by adding the peptide to the cell suspension and counting the number of cells that traverse the membrane towards the chemoattractant. Studies on glioma cells, for example, have utilized this method to investigate their invasive potential. nih.gov Research on MDA-MB-231 breast cancer cells has also employed Transwell migration assays with fibronectin-coated membranes to assess the impact of GRGDNP. scispace.com
| Assay Type | Cell Line(s) | Key Findings |
| Cell Adhesion | Human Fibroblasts | Submaximal concentrations of GRGDSP (a related peptide) delayed adhesion to fibronectin but did not affect the maximum number of adherent cells. nih.gov |
| Cell Adhesion | General | GRGDNP is a potent inhibitor of cell attachment to fibronectin. ahajournals.org |
| Cell Migration | Glioma Cells | Transwell assays are used to study the role of specific ion channels in migration, a process influenced by cell adhesion. nih.gov |
| Cell Migration | Breast Cancer (MDA-MB-231) | Transwell migration assays with fibronectin-coated filters are used to evaluate the effect of GRGDNP on cell migration. scispace.com |
Apoptosis Induction Studies
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The Gly-Arg-Gly-Asp-Asn-Pro peptide has been shown to induce apoptosis in various cell types.
The primary mechanism identified for GRGDNP-induced apoptosis is the direct activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govmdpi.comfrontiersin.orgmedchemexpress.commedchemexpress.commedchemexpress.com This induction of apoptosis can occur independently of integrin-mediated cell clustering. medchemexpress.com Studies have shown that GRGDNP can trigger conformational changes in pro-caspase-3, leading to its activation and autoprocessing. mdpi.comfrontiersin.orgmedchemexpress.commedchemexpress.com
Common methodologies to study apoptosis induction by GRGDNP include:
Flow Cytometry: This technique is used to quantify the percentage of apoptotic cells in a population. Cells are typically stained with markers like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells. Studies on rabbit chondrocytes and synovial cells have used flow cytometry to demonstrate an increase in apoptotic cells following treatment with GRGDNP. nih.gov
Caspase Activity Assays: These are biochemical assays that measure the enzymatic activity of specific caspases. cellsignal.comabcam.comthermofisher.comstemcell.com They often utilize a fluorogenic or colorimetric substrate that is cleaved by the active caspase, producing a detectable signal. Research has confirmed the activation of caspase-3 in chondrocytes and synovial cells treated with GRGDNP. nih.gov
Western Blotting: This method is used to detect the cleavage of key apoptotic proteins. For instance, the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis. Studies involving a fusion protein of GRGDNP and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in non-small cell lung carcinoma cells demonstrated the activation of the apoptotic pathway through the cleavage of PARP. spandidos-publications.com
| Cell Type | Method | Finding |
| Rabbit Chondrocytes | Survival Assay, Flow Cytometry, Caspase-3 Activity Assay | GRGDNP significantly decreased cell survival and induced apoptosis through caspase-3 activation. nih.gov |
| Rabbit Synovial Cells | Survival Assay, Flow Cytometry, Caspase-3 Activity Assay | GRGDNP at 5 mM significantly decreased cell survival and induced apoptosis. nih.gov |
| Non-Small Cell Lung Carcinoma (A549, NCI-H1299, HCC827) | PARP Cleavage (Western Blot) | A GRGDNP-TRAIL fusion protein activated the apoptotic pathway. spandidos-publications.com |
| Various Cell Types | General | GRGDNP induces apoptosis at 1mM by stimulating procaspase-3 autoprocessing. ahajournals.org |
Receptor Binding Assays
Understanding the interaction of Gly-Arg-Gly-Asp-Asn-Pro with its cellular receptors is crucial to elucidating its mechanism of action. Integrins, a family of transmembrane receptors, are the primary targets of RGD-containing peptides.
Competitive binding assays are a common method to determine the binding affinity and specificity of GRGDNP. These assays often involve incubating cells or purified receptors with a radiolabeled or fluorescently tagged ligand of known affinity in the presence of increasing concentrations of the unlabeled competitor peptide (GRGDNP). The concentration of GRGDNP that inhibits 50% of the specific binding of the labeled ligand (IC50) is then determined. Research indicates that GRGDNP preferentially binds to the α5β1 integrin over other integrins like αvβ3. jci.orgqyaobio.com This is in contrast to other linear RGD peptides, such as GRGDSP, which show a different selectivity profile. jci.org
More advanced biophysical techniques are also employed:
Surface Plasmon Resonance (SPR): This technique allows for the real-time, label-free analysis of molecular interactions. nih.gov In a typical SPR experiment, a purified integrin receptor is immobilized on a sensor chip, and a solution containing GRGDNP is flowed over the surface. The binding and dissociation of the peptide are measured by changes in the refractive index at the sensor surface, providing kinetic data (association and dissociation rate constants) and the equilibrium dissociation constant (Kd), which reflects binding affinity.
Fluorescence Polarization/Anisotropy: This method is used to study binding events in solution. A fluorescently labeled peptide is used, and its rotational motion is measured. Upon binding to a larger molecule like an integrin, the rotation slows down, leading to an increase in fluorescence polarization. This change can be used to determine the binding affinity. nih.gov
| Receptor | Method | Key Finding |
| Integrin α5β1 | Cell Adhesion Inhibition | GRGDNP shows a preference for inhibiting α5β1-dependent functions compared to GRGDSP. jci.orgqyaobio.com |
| Integrin αvβ3 | Vasoconstriction Assay | GRGDNP was a less potent vasodilator than GRGDSP and cyclic RGD, suggesting lower affinity for αvβ3. mdpi.com |
| General Integrins | Competitive Binding | Linear RGD peptides, including GRGDNP, generally exhibit strong affinity for αvβ3, followed by αvβ5 and α5β1. qyaobio.com |
Molecular and Cellular Imaging Techniques
Visualizing the interaction of Gly-Arg-Gly-Asp-Asn-Pro with cells provides invaluable spatial and temporal information about its biological activity.
Confocal Microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of cells. d-nb.infonih.govresearchgate.netepa.gov To visualize GRGDNP, it is often conjugated to a fluorescent dye (fluorophore). These fluorescently labeled peptides can then be incubated with live or fixed cells, and their subcellular localization can be observed. For instance, confocal imaging can be used to track the binding of fluorescent GRGDNP to the cell surface, its internalization (endocytosis), and its trafficking to various cellular compartments like lysosomes. d-nb.infoubc.ca Studies have used FITC-labeled GRGDNP to show its access to the abluminal side of the endothelium in coronary arterioles. ahajournals.org
Live-cell imaging techniques, often coupled with confocal microscopy, allow for the observation of dynamic cellular processes in real-time. d-nb.info For example, the process of GRGDNP-coated magnetic beads binding to Jurkat cells and the subsequent cellular response, such as the extension of filopodia, has been visualized using light microscopy. medchemexpress.com This provides insights into the mechanotransduction signals initiated by the peptide's binding to integrins.
In Vivo Animal Models
In vivo studies are essential for understanding the physiological and potential therapeutic effects of Gly-Arg-Gly-Asp-Asn-Pro in a whole-organism context. These studies bridge the gap between cellular-level observations and clinical applications.
Tumor Targeting and Efficacy Studies
The overexpression of certain integrins on tumor cells and angiogenic blood vessels makes them attractive targets for cancer therapy and diagnosis. RGD-based peptides, including GRGDNP and its conjugates, are being explored for their ability to target tumors.
Tumor Targeting and Imaging: Radiolabeling of RGD peptides allows for non-invasive imaging of tumors using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govthno.orgnih.govthno.orgmdpi.comfrontiersin.orgnih.gov While many studies use cyclic RGD peptides due to their higher affinity and stability, the principles apply to linear peptides as well. In these studies, a radionuclide (e.g., 18F, 68Ga, 111In) is chelated to the peptide, which is then administered to an animal bearing a tumor xenograft (e.g., human glioblastoma, breast cancer, or melanoma cells implanted in mice). mdpi.commdpi.comoncotarget.com The accumulation of the radiolabeled peptide in the tumor, which reflects integrin expression, can be visualized and quantified. This approach is valuable for tumor detection, staging, and monitoring the response to anti-angiogenic therapies. thno.orgoncotarget.com
Efficacy Studies: Beyond imaging, RGD peptides are being investigated for their therapeutic efficacy. This often involves conjugating the peptide to a therapeutic agent, such as a chemotherapy drug or a pro-coagulant protein, to direct the therapy specifically to the tumor site. For example, a fusion protein of truncated tissue factor (tTF) and the RGD peptide GRGDSP was shown to induce thrombosis in tumor vessels, leading to tumor growth inhibition or regression in mouse models of adenocarcinoma, melanoma, and fibrosarcoma. nih.gov Similarly, nanoparticles decorated with RGD peptides have been developed to deliver drugs like docetaxel (B913) to breast cancer tumors, resulting in significant tumor growth inhibition in mouse models. mdpi.com In vivo studies with RGD-conjugated selenium nanoparticles have also demonstrated inhibition of glioma tumor growth in xenograft models. frontiersin.org
| Animal Model | Tumor Type | Compound | Key Findings |
| Mice | Human Adenocarcinoma, Melanoma, Fibrosarcoma | tTF-GRGDSP | Induced thrombotic occlusion of tumor vessels, leading to tumor growth retardation or regression. nih.gov |
| Mice | 4T1 Breast Cancer | Docetaxel/RGD Nanoparticles | Significantly inhibited tumor growth compared to free docetaxel. mdpi.com |
| Mice | U251 Glioma Xenograft | Ag@Se@RGD Nanoparticles | Significantly inhibited glioma growth in vivo by inducing apoptosis. frontiersin.org |
| Mice | U-87 MG Glioblastoma | 111In-DOTA-EB-cRGDfK | Enabled long-term SPECT/CT imaging of the tumor. mdpi.com |
| Mice | U87MG Glioblastoma, A549 Lung Cancer | 18F-RGD-K5, 68Ga-RGD | PET imaging showed tracer uptake in tumors, which decreased after anti-angiogenic treatment. oncotarget.com |
Assessment of Therapeutic Outcomes
The evaluation of therapeutic outcomes for interventions involving Gly-arg-gly-asp-asn-pro (GRGDNP) employs a variety of methodologies tailored to its specific application. These assessments are crucial for quantifying the peptide's efficacy, whether it is used as a direct therapeutic, a targeting moiety, or a research tool.
In oncology research, the therapeutic impact of GRGDNP-modified agents is often measured by their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, when GRGDNP was fused to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), its antitumor effects were evaluated using MTT assays to measure cell viability, wound healing assays to assess inhibition of cell migration, and Hoechst 33342 staining to visualize apoptotic nuclei. spandidos-publications.comresearchgate.net A key indicator of apoptosis induction in these studies is the cleavage of poly(ADP-ribose) polymerase (PARP), which is analyzed via western blot. spandidos-publications.com
In the context of cardio-oncology, GRGDNP has been identified as a predictive biomarker. A panel of six plasma metabolites, including GRGDNP, was shown to predict radiation-induced cardiotoxicity in esophageal cancer patients. nih.gov The predictive power of this biomarker panel was assessed using a receiver operating characteristic (ROC) curve, which yielded an area under the curve (AUC) of 0.938, indicating high predictive accuracy. nih.govnih.gov
In immunological and inflammatory contexts, therapeutic outcomes are assessed by measuring the modulation of specific signaling pathways. In studies of pancreatic islets, the effect of GRGDNP was quantified by measuring its ability to block the reduction of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) production, key mediators of inflammation-induced damage. oup.com Furthermore, in studies related to host defense, the peptide's efficacy was determined by its capacity to suppress the adherence of Streptococcus pneumoniae to influenza A virus-infected epithelial cells. asm.org
Table 1: Methodologies for Assessing Outcomes of GRGDNP-Related Interventions
| Research Area | Assessment Methodology | Outcome Measured | Source |
| Oncology | MTT Assay, Wound Healing Assay | Inhibition of cell proliferation and migration | spandidos-publications.comresearchgate.net |
| Hoechst Staining, PARP Cleavage Analysis | Induction of apoptosis | spandidos-publications.com | |
| Cardio-oncology | Metabolomic Analysis, ROC Curve | Prediction of radiation-induced cardiotoxicity | nih.govnih.gov |
| Inflammation | Nitric Oxide (NO) and iNOS Assays | Modulation of inflammatory signaling pathways | oup.com |
| Infectious Disease | Bacterial Adherence Assay | Inhibition of pathogen-host cell interaction | asm.org |
Computational Approaches and Molecular Modeling
Docking Studies and Conformational Analysis
Computational methods are indispensable for understanding the interaction between GRGDNP and its primary targets, the integrin family of receptors. Docking studies and conformational analysis provide atomic-level insights into the binding process. Research has shown that the flanking asparagine (Asn) and proline (Pro) residues grant the peptide unique conformational properties that are critical for its binding characteristics.
Molecular modeling has revealed that the binding of RGD-containing peptides like GRGDNP can induce significant conformational changes in the integrin receptor. Specifically, studies have demonstrated that treatment with RGD peptides causes the headpiece of the α5β1 integrin to shift to an "open" conformation, a state associated with receptor activation. Steered molecular dynamics simulations have been used to compare the binding and unbinding of linear RGD peptides versus their cyclic counterparts, revealing that the flexibility of the linear form can lead to configurational instability during the interaction with the integrin. researchgate.net This flexibility, dictated by the peptide's sequence, is a key determinant of its binding dynamics.
Prediction of Binding Affinities and Specificities
The prediction and experimental validation of binding affinities are central to the development of GRGDNP-based molecules. These studies quantify the strength and selectivity of the peptide's interaction with different integrin subtypes. The specificity of GRGDNP is largely attributed to the way its flanking amino acids present the core RGD motif, allowing for preferential recognition by certain integrin heterodimers over others.
Quantitative assessments have been performed to measure the peptide's inhibitory activity. In one key study, the half-maximal inhibitory concentration (IC₅₀) of H-Gly-Arg-Gly-Asp-Asn-Pro-OH was determined for its ability to block αVβ3 integrin-mediated cell adhesion to fibronectin. The resulting value provides a precise measure of its potency.
Table 2: Binding Affinity of Gly-arg-gly-asp-asn-pro
| Compound | Target Integrin | Assay | Measured Affinity (IC₅₀) | Source |
| H-Gly-Arg-Gly-Asp-Asn-Pro-OH | αVβ3 | Inhibition of cell adhesion to fibronectin | 234 ± 32 nM | unibo.it |
Emerging Research Areas
Role of GRGDNP in Immune Modulation
Emerging research has illuminated the significant role of the GRGDNP sequence in modulating various immune processes. Its function extends beyond simple cell adhesion to active participation in immune cell function and host defense.
One critical role is in the clearance of apoptotic cells. The GRGDNP motif is present in the bridging molecule MFGE8, where it binds to the αVβ3 integrin on macrophages to facilitate the uptake of dead neutrophils. nih.gov This process is fundamental for resolving inflammation and preventing secondary necrosis. Interestingly, this same pathway is also involved in dietary lipid uptake, suggesting a potential interplay between metabolism and immune function. nih.gov
The peptide is also involved in regulating cytokine-mediated responses. In pancreatic islets, Osteopontin (OPN) protects cells from IL-1β-induced cytotoxicity. This protective effect is dependent on OPN's RGD domain binding to integrins. The addition of GRGDNP peptide competitively blocks this interaction, thereby negating OPN's protective effects and demonstrating the sequence's importance in cytokine signaling pathways. oup.com
Furthermore, GRGDNP plays a role in host defense against pathogens. During an Influenza A virus (IAV) infection, epithelial cells can exhibit the chaperone GP96 on their surface, which, along with integrin αV, acts as a receptor for Streptococcus pneumoniae. The application of GRGDNP peptide significantly suppresses this bacterial adhesion, indicating its potential to disrupt pathogen interactions with host cells during secondary infections. asm.org
Table 3: Immunomodulatory Functions of GRGDNP
| Immunological Process | Mechanism | Key Molecules Involved | Effect of GRGDNP | Source |
| Apoptotic Cell Clearance | Mediates macrophage uptake of dead cells | MFGE8, Integrin αVβ3 | The GRGDNP sequence in MFGE8 is essential for binding. | nih.gov |
| Cytokine Signaling | Modulates response to inflammatory cytokines | Osteopontin (OPN), IL-1β | Blocks the protective, RGD-dependent effects of OPN. | oup.com |
| Host-Pathogen Interaction | Inhibits bacterial adhesion to virus-infected cells | GP96, Integrin αV | Suppresses pneumococcal adherence. | asm.org |
Novel Applications in Nanomedicine
The specific affinity of GRGDNP for integrins that are often overexpressed on cancer cells and activated endothelial cells makes it a highly valuable tool in nanomedicine for targeted therapy and diagnostics.
A primary application is its use as a targeting ligand for nanoparticles. By conjugating GRGDNP to the surface of nanocarriers, their accumulation at tumor sites can be significantly enhanced. This targeted approach aims to increase the local concentration of a therapeutic agent, thereby maximizing its efficacy while minimizing systemic toxicity. This strategy has been explored for delivering fusion proteins like RGD-TRAIL, which combines the targeting capability of the peptide with the potent antitumor effects of TRAIL. spandidos-publications.comresearchgate.net
The peptide is also used as an inhibitory tool in nanomedicine research. To investigate the role of fibronectin (FN1) in directing extracellular vesicles (EVs) to bone injury sites, researchers coated EVs with GRGDNP. nih.gov The subsequent reduction in EV accumulation at the target site confirmed that the FN1-integrin interaction was the directing mechanism, showcasing the peptide's utility in dissecting biological targeting systems. nih.gov
Beyond drug delivery, GRGDNP is being integrated into biomaterials for tissue engineering. Its inherent ability to promote cell attachment is leveraged by incorporating the peptide into synthetic scaffolds. This functionalization facilitates better cell adhesion and proliferation, which are critical steps in the regeneration of tissues.
Gene Therapy Approaches Utilizing GRGDNP-Integrin Interactions
The arginine-glycine-aspartate (RGD) motif is a critical ligand for integrin receptors, which are transmembrane proteins pivotal in cell adhesion, signaling, migration, and growth. medchemexpress.commdpi.comadooq.com The specific hexapeptide, Gly-arg-gly-asp-asn-pro (GRGDNP), contains this RGD sequence and is recognized for its role as an inhibitor of integrin-ligand interactions, particularly with fibronectin. medchemexpress.comwatsonbio.com This interaction preferentially involves the α5β1 integrin. qyaobio.com In the context of gene therapy, this specific binding capability is exploited to create targeted delivery systems for genetic material.
The principle behind this approach is that many pathological conditions, especially cancer, are characterized by the overexpression of certain integrin receptors on the surface of target cells, such as tumor cells and angiogenic endothelial cells. nih.govresearchgate.net By functionalizing gene delivery vectors with peptides like GRGDNP, these vectors can selectively home in on and bind to these integrin-overexpressing cells. This targeted binding facilitates the uptake of the therapeutic genes into the specific cells where they are needed, enhancing therapeutic efficacy and potentially reducing off-target effects. nih.govcrodapharma.com
Research has focused on integrating GRGDNP and other RGD-containing peptides into various non-viral gene delivery systems. nih.gov These systems are designed to carry therapeutic nucleic acids, such as plasmid DNA (pDNA) or messenger RNA (mRNA), to treat diseases at a genetic level. mdpi.comcrodapharma.com The RGD ligand serves as a homing device, guiding the vector to its destination. Upon binding to the target integrin, the entire vector-gene complex is often internalized by the cell through receptor-mediated endocytosis, allowing the genetic payload to be released inside the cell. acs.org
Recent advancements have extended this strategy to the field of gene editing. For instance, RGD peptide-conjugated lipid nanoparticles have been developed to deliver mRNA encoding the CRISPR-Cas9 gene-editing system. crodapharma.com This approach enables targeted gene editing in specific cell populations, opening new avenues for treating genetic disorders. crodapharma.com The specificity of the GRGDNP sequence for certain integrins, such as its preferential binding to α5β1, allows for the fine-tuning of these delivery systems to target distinct cell types based on their unique integrin expression profiles. qyaobio.comnih.gov
The following table summarizes research findings on gene therapy approaches that utilize the interaction between RGD-based peptides and integrins.
| Vector Type | RGD Peptide Type | Target Integrin(s) | Delivered Genetic Material | Therapeutic Goal / Application |
| Cationic Polymers | RGD-based | αvβ3 | Gene | Cancer Therapy |
| Lipids / Liposomes | RGD-conjugated | αvβ3 | Gene/mRNA (e.g., Cas9 mRNA) | Cancer Therapy / Gene Editing |
| Peptides | RGD-based | αvβ3 | Gene | Cancer Therapy |
| Polyplex Micelles | Cyclic RGD | αvβ3, αvβ5 | pDNA | Targeted Gene Delivery |
| Hybrid Systems | RGD-based | αvβ3 | Gene | Cancer Therapy |
Q & A
Q. What is the structural and functional significance of the RGD motif within GRGDNP in cell adhesion studies?
The RGD (Arg-Gly-Asp) sequence in GRGDNP is a critical recognition site for integrin receptors, mediating cell adhesion to extracellular matrix proteins like fibronectin and vitronectin . Methodologically, researchers should:
- Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify integrin-binding affinity.
- Compare GRGDNP’s activity to other RGD-containing peptides (e.g., GRGDS) to assess specificity for αvβ3 vs. α5β1 integrins .
- Reference crystallographic data (e.g., PDB entries) to map conformational stability of the RGD loop.
Q. What are standard protocols for synthesizing and purifying GRGDNP for in vitro assays?
GRGDNP is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Cleavage and deprotection with TFA/water/triisopropylsilane (95:2.5:2.5).
- Purification via reversed-phase HPLC (C18 column, gradient: 5–35% acetonitrile in 0.1% TFA).
- Validate purity (>95%) using MALDI-TOF mass spectrometry and analytical HPLC .
Q. How does GRGDNP compare to cyclic RGD peptides in inhibiting integrin-mediated processes?
Cyclic RGD peptides (e.g., cilengitide) often exhibit higher integrin-binding affinity due to pre-organized conformations. To assess GRGDNP’s efficacy:
- Perform competitive cell adhesion assays (e.g., fibronectin-coated plates) with increasing peptide concentrations.
- Measure IC50 values and compare to cyclic analogs, noting differences in binding kinetics using SPR .
Advanced Research Questions
Q. How can researchers address conflicting data on GRGDNP’s bioactivity across different cell types?
Contradictions may arise from variations in integrin receptor expression (e.g., αvβ3 vs. αIIbβ3 in platelets) or experimental conditions. Strategies include:
- Quantify integrin subtypes via flow cytometry or Western blot in target cells.
- Standardize buffer conditions (e.g., divalent cations like Mg²⁺/Mn²⁺) to modulate integrin activation states .
- Use isothermal titration calorimetry (ITC) to dissect thermodynamic binding parameters under controlled conditions .
Q. What experimental controls are critical for validating GRGDNP’s specificity in blocking integrin-ligand interactions?
To minimize off-target effects:
Q. How can conformational dynamics of GRGDNP be experimentally resolved to explain its functional variability?
Advanced structural techniques:
- Circular dichroism (CD) spectroscopy to assess secondary structure in solution.
- Molecular dynamics simulations (e.g., GROMACS) to model flexibility of the Asp-Asn-Pro region.
- Nuclear magnetic resonance (NMR) to map residue-specific interactions in integrin-binding pockets .
Q. What statistical approaches are recommended for analyzing dose-response data in GRGDNP-based inhibition studies?
- Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .
Data Contradiction and Reproducibility
Q. How should researchers reconcile discrepancies in GRGDNP’s efficacy between 2D vs. 3D cell culture models?
3D matrices (e.g., collagen gels) introduce mechanical and biochemical complexity absent in 2D. Mitigation strategies:
Q. What factors contribute to variability in GRGDNP’s stability across in vivo studies?
In vivo degradation by proteases (e.g., MMP-2/9) and renal clearance limit bioavailability. To improve reproducibility:
- Modify peptides with D-amino acids or PEGylation to enhance stability.
- Use LC-MS/MS to quantify plasma half-life and tissue distribution in animal models.
- Validate functional outcomes with complementary techniques (e.g., intravital imaging) .
Methodological Best Practices
Q. What guidelines should inform the design of GRGDNP-based in vivo tumor targeting studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
